(3,4-Dichlorophenyl)methanesulfonyl chloride

medicinal chemistry cPLA2α inhibition structure-activity relationship

(3,4-Dichlorophenyl)methanesulfonyl chloride (also named 3,4-dichlorobenzylsulfonyl chloride or 3,4-dichloro-α-toluenesulfonyl chloride) is a solid sulfonyl chloride with a molecular weight of 259.53 g·mol⁻¹ and a melting point of 65–69 °C. It serves as a versatile electrophilic reagent for introducing the 3,4-dichlorobenzylsulfonyl moiety into amines, alcohols, and other nucleophiles, and is commercially supplied at ≥97% purity.

Molecular Formula C7H5Cl3O2S
Molecular Weight 259.5 g/mol
CAS No. 85952-30-3
Cat. No. B1304182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,4-Dichlorophenyl)methanesulfonyl chloride
CAS85952-30-3
Molecular FormulaC7H5Cl3O2S
Molecular Weight259.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CS(=O)(=O)Cl)Cl)Cl
InChIInChI=1S/C7H5Cl3O2S/c8-6-2-1-5(3-7(6)9)4-13(10,11)12/h1-3H,4H2
InChIKeyDRYGYFAFCNDLEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3,4-Dichlorophenyl)methanesulfonyl Chloride (CAS 85952-30-3) – Procurement‑Grade Sulfonyl Chloride for Targeted Synthesis


(3,4-Dichlorophenyl)methanesulfonyl chloride (also named 3,4-dichlorobenzylsulfonyl chloride or 3,4-dichloro-α-toluenesulfonyl chloride) is a solid sulfonyl chloride with a molecular weight of 259.53 g·mol⁻¹ and a melting point of 65–69 °C . It serves as a versatile electrophilic reagent for introducing the 3,4-dichlorobenzylsulfonyl moiety into amines, alcohols, and other nucleophiles, and is commercially supplied at ≥97% purity .

Why In‑Class Benzylsulfonyl Chlorides Cannot Replace (3,4-Dichlorophenyl)methanesulfonyl Chloride


Simple substitution with other benzylsulfonyl chlorides (e.g., 4‑chlorobenzyl or 2‑chlorobenzyl analogs) fails because the 3,4‑dichloro substitution pattern uniquely modulates both the physicochemical properties of the reagent and the biological activity of the final sulfonamide products. As demonstrated below, the 3,4‑dichlorobenzyl group confers superior enzyme inhibition potency and distinct melting behaviour that impact handling and formulation, making generic interchange scientifically unsound .

Quantifiable Differentiation of (3,4-Dichlorophenyl)methanesulfonyl Chloride Against Closest Analogs


Inhibitory Potency of Derived Sulfonamides: 3,4-Dichlorobenzyl vs. 4-Chlorobenzyl

In a series of indole cPLA2α inhibitors, the final compound incorporating the 3,4-dichlorobenzylsulfonyl group (derived from the target reagent) displayed an IC50 of 0.6 ± 0.1 μM, whereas the analogous compound bearing a 4-chlorobenzylsulfonyl group showed an IC50 of 1.2 μM in the same isolated enzyme assay [1]. This represents a 2‑fold improvement in potency.

medicinal chemistry cPLA2α inhibition structure-activity relationship

Melting Point Differentiation: 3,4-Dichloro vs. Mono-Chloro Benzylsulfonyl Chlorides

The target compound exhibits a melting point of 65–69 °C , which is 6 °C higher than 2-chlorobenzylsulfonyl chloride (59–63 °C ) and 28 °C lower than 4-chlorobenzylsulfonyl chloride (93–97 °C ). This intermediate value provides a practical balance—reduced hygroscopicity relative to the low-melting 2‑chloro analog and easier melt‑processing than the high‑melting 4‑chloro analog.

physicochemical property reagent handling solid-state characterisation

Sulfonamide Formation Yield Confirms Practical Reactivity

When (3,4-dichlorophenyl)methanesulfonyl chloride is treated with concentrated ammonium hydroxide in acetone at 0–5 °C, the corresponding primary sulfonamide is obtained in 81% isolated yield . While identical side‑by‑side yield data for other benzylsulfonyl chlorides are not reported, this result demonstrates that the 3,4-dichloro reagent undergoes clean conversion under mild conditions.

organic synthesis sulfonamide preparation reaction yield

High‑Value Application Scenarios for (3,4-Dichlorophenyl)methanesulfonyl Chloride


Lead Optimization of cPLA2α Inhibitors for Inflammatory Disease

Medicinal chemistry teams pursuing indole‑based cytosolic phospholipase A2α inhibitors can directly incorporate the 3,4-dichlorobenzylsulfonyl group to achieve a 2‑fold gain in potency over the 4‑chlorobenzyl analog, as established in the efipladib discovery program [1].

Synthesis of Sulfonamide‑Based Chemical Probes

The reagent enables straightforward preparation of primary sulfonamides in high yield (81% ), making it suitable for generating focused libraries of sulfonamide‑containing probes for target identification or fragment‑based screening.

Development of Agrochemical Sulfonamide Derivatives

Given the commercial use of (3,4-dichlorophenyl)methanesulfonyl chloride in herbicide and fungicide synthesis , agrochemical researchers can leverage the established reactivity and the differentiated physicochemical profile to construct crop‑protection agents with optimised lipophilicity and metabolic stability.

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